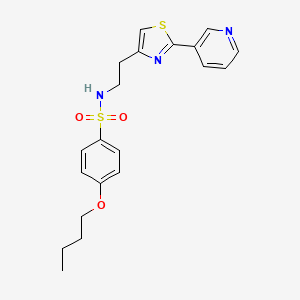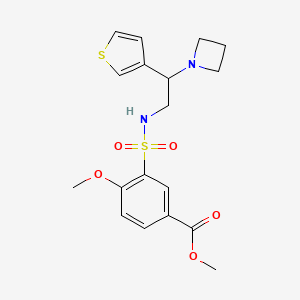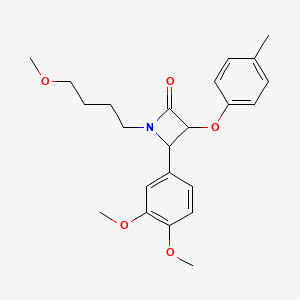
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one, also known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA belongs to the class of azetidin-2-one compounds and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one exerts its effects through a variety of mechanisms. One of the most important mechanisms involves the activation of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a key role in the regulation of genes involved in xenobiotic metabolism and detoxification. Activation of AhR by 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one leads to the induction of genes involved in oxidative stress and inflammation, which can ultimately lead to DNA damage and cell death.
Biochemical and Physiological Effects
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one has a range of biochemical and physiological effects. One of the most important effects is its ability to induce oxidative stress in cells. This can lead to DNA damage, cell death, and the activation of inflammatory pathways. 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one has also been shown to induce the expression of genes involved in xenobiotic metabolism and detoxification. This makes 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one an ideal tool for studying the mechanisms of oxidative stress and developing new therapies for diseases such as cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one in lab experiments is its ability to induce oxidative stress in cells. This makes it an ideal tool for studying the mechanisms of oxidative stress and developing new therapies for diseases such as cancer and neurodegenerative disorders. However, 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one also has some limitations. For example, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for research involving 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one. One promising area of research involves the development of new therapies for diseases such as cancer and neurodegenerative disorders. 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one could be used as a tool for studying the mechanisms of oxidative stress and developing new therapies that target these pathways. Another area of research involves the development of new methods for synthesizing 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one and related compounds. This could lead to the development of new tools for studying oxidative stress and other cellular pathways. Finally, future research could focus on the development of new methods for detecting and measuring oxidative stress in cells. This could lead to the development of new diagnostic tools and therapies for a wide range of diseases.
Synthesis Methods
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one with 4-methylphenol in the presence of sodium hydride and 4-methoxybutyl bromide. The resulting product is then treated with sodium hydroxide to yield 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one as a tool for studying the role of oxidative stress in disease. 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. This makes 4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one an ideal tool for studying the mechanisms of oxidative stress and developing new therapies for diseases such as cancer and neurodegenerative disorders.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-16-7-10-18(11-8-16)29-22-21(24(23(22)25)13-5-6-14-26-2)17-9-12-19(27-3)20(15-17)28-4/h7-12,15,21-22H,5-6,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNINABNYSAJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(N(C2=O)CCCCOC)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-1-(4-methoxybutyl)-3-(4-methylphenoxy)azetidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

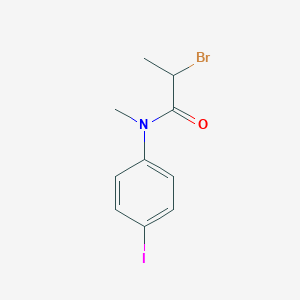
![2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2999992.png)
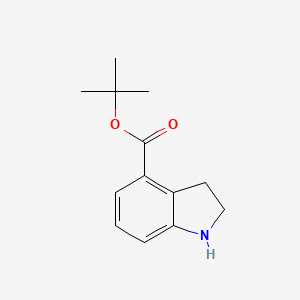
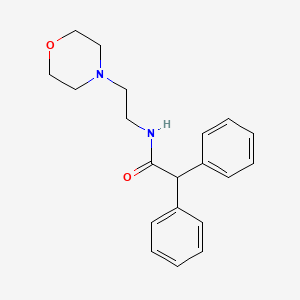

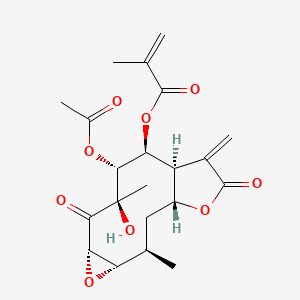

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)
![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B3000001.png)

![1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3000007.png)
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3000009.png)
